![molecular formula C17H16N2O5S B2481085 N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251548-62-5](/img/structure/B2481085.png)
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like "N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide" involves multiple steps, including condensation, cyclization, and functional group transformations. For example, synthesis pathways often utilize key intermediate compounds that are transformed through specific reactions to achieve the desired structure. The synthesis process can reveal insights into the reactivity and stability of the compound under various conditions (Kovalenko, Vlasov, & Chernykh, 2007).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the spatial arrangement of atoms within a compound and its implications on reactivity and interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate the compound's structure. For instance, the crystal structure analysis of related compounds highlights the importance of hydrogen bonding and π-π interactions in determining molecular conformation and stability (Kranjc et al., 2012).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of "this compound" is essential for its application in synthesis and drug design. This includes its reactivity with other chemicals, stability under various conditions, and the nature of its chemical transformations. Research on similar compounds has shown that substituents and structural modifications can significantly impact their biological activity and interaction with receptors (Högberg et al., 1990).
Physical Properties Analysis
The physical properties of this compound, including solubility, melting point, and crystal structure, are vital for its handling and application in various fields. These properties can influence its formulation, storage, and delivery in a research or therapeutic context. Studies on related compounds provide valuable data on how molecular modifications affect these physical characteristics (Moloney, 2001).
Scientific Research Applications
Environmental and Analytical Chemistry Applications
Detection of Carcinogenic Compounds in Food and Beverages : Heterocyclic aromatic amines, such as PhIP, have been identified as carcinogens in rodents. Their analysis in biological matrices, foodstuff, and beverages is crucial for understanding their biological effects and exposure levels. Liquid chromatography coupled to mass spectrometry is a preferred method for sensitive and selective analysis of these compounds (Teunissen et al., 2010).
Organic Synthesis and Potential CNS Applications
Synthesis of Novel CNS Acting Drugs : Functional chemical groups in heterocycles, such as nitrogen, sulfur, and oxygen, form a large class of organic compounds with potential CNS activity. These compounds could lead to the development of new drugs with fewer adverse effects compared to existing CNS medications (Saganuwan, 2017).
Polymer Chemistry and Material Science
Acidolysis of Lignin Model Compounds : The acidolysis mechanism of dimeric non-phenolic β-O-4-type lignin model compounds has been studied, highlighting the significant role of the γ-hydroxymethyl group and the existence of a hydride transfer mechanism. This research contributes to the understanding of lignin degradation and valorization processes (Yokoyama, 2015).
Environmental Toxicology
Halogenated Fire Retardants in Indoor Environments : Non-PBDE halogenated fire retardants, such as NBFRs and dechlorane plus (DP), have been recognized as emerging persistent organic pollutants. Understanding their occurrence, fate, and toxic effects in indoor environments is essential for assessing potential risks to human health (Hsu et al., 2018).
Enzymatic Treatment of Organic Pollutants
Applications of Redox Mediators in Organic Pollutant Degradation : Enzymes, in the presence of redox mediators, have shown promise in the remediation of recalcitrant organic pollutants in wastewater. This enzymatic approach enhances the efficiency of degradation and expands the range of treatable substrates (Husain & Husain, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity against microbial strains such asE. coli, B. mycoides and C. albicans
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that similar compounds can interact with their targets to inhibit their function . The compound’s interaction with its targets may result in changes to the target’s function, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in oxidative stress . These compounds can increase the production of reactive oxygen species (ROS), which can lead to cellular damage .
Pharmacokinetics
A study on similar compounds suggested that they have rather high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
The result of this compound’s action is likely related to its antimicrobial activity. For example, similar compounds have been found to prevent the growth of E. coli, B. mycoides, and C. albicans . .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-19-10-6-7-25-15(10)14(20)13(17(19)22)16(21)18-9-4-5-11(23-2)12(8-9)24-3/h4-8,20H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRORJEULAVJXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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